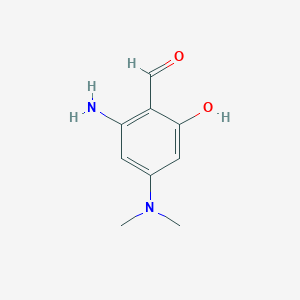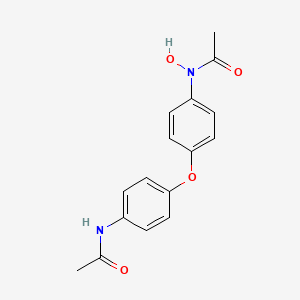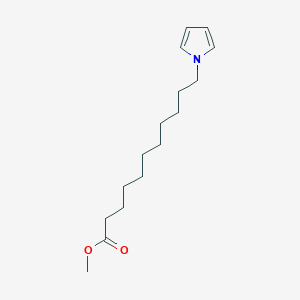![molecular formula C14H17FN2O6 B12550211 D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro- CAS No. 173775-54-7](/img/structure/B12550211.png)
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro- is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluoro and nitro group on the phenyl ring, along with a tert-butoxycarbonyl (Boc) protecting group on the amino group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro- typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Introduction of Fluoro and Nitro Groups: The protected phenylalanine is then subjected to electrophilic aromatic substitution reactions to introduce the fluoro and nitro groups. This can be achieved using reagents like fluorine gas or nitronium tetrafluoroborate under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for bulk chemical synthesis.
Automated Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the compound.
化学反应分析
Types of Reactions
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or nitro positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
科学研究应用
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on enzyme activity and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including pain management and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to pain perception, inflammation, and neurotransmitter release.
相似化合物的比较
Similar Compounds
- D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-
- D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,4-difluoro-, methyl ester
- DL-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2-ethyl-
Uniqueness
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro- is unique due to the specific combination of fluoro and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
173775-54-7 |
|---|---|
分子式 |
C14H17FN2O6 |
分子量 |
328.29 g/mol |
IUPAC 名称 |
(2R)-3-(4-fluoro-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17FN2O6/c1-14(2,3)23-13(20)16-10(12(18)19)6-8-4-5-9(15)11(7-8)17(21)22/h4-5,7,10H,6H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1 |
InChI 键 |
JKJBFOWSXXVZCU-SNVBAGLBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)[N+](=O)[O-])C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



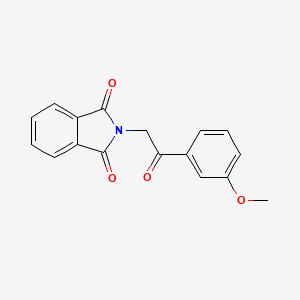
methanone](/img/structure/B12550145.png)

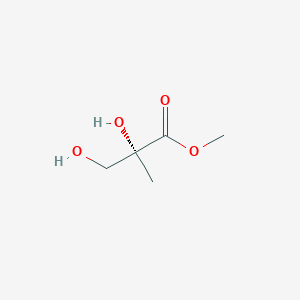
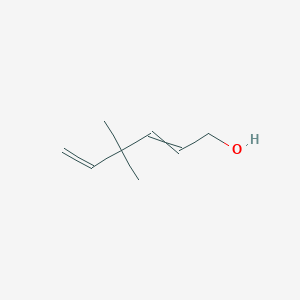
![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)
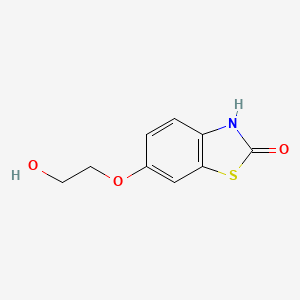
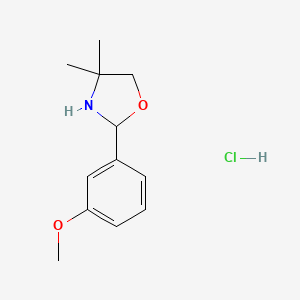
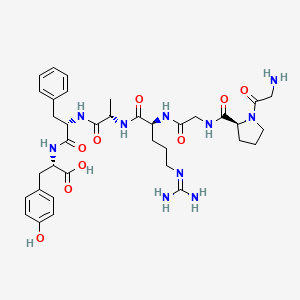
![Bicyclo[5.2.2]undeca-8,10-diene](/img/structure/B12550214.png)
